Benzoxonium Chloride

Description

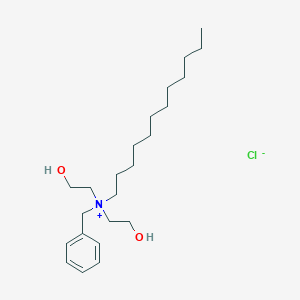

structure

Structure

2D Structure

Properties

IUPAC Name |

benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSQFLGKGQEVCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041906 | |

| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19379-90-9 | |

| Record name | Benzoxonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxonium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradophen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12IMO9R11X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

benzoxonium chloride mechanism of antimicrobial action

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Benzoxonium Chloride

Abstract

This compound, a quaternary ammonium compound (QAC), is a potent antiseptic agent with a broad spectrum of activity against bacteria and fungi. This technical guide delineates the core antimicrobial mechanism of this compound, focusing on its interaction with microbial cell structures and metabolic processes. The primary mode of action is the disruption of the cytoplasmic membrane's integrity, leading to the leakage of essential intracellular components and subsequent cell death. Secondary effects include the inhibition of critical enzyme systems. This document provides a detailed overview of its mechanism, quantitative efficacy data, relevant experimental protocols, and visual representations of the key pathways and workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to its chemical structure: a cationic head and a long lipophilic alkyl chain. This amphiphilic nature is critical for its interaction with microbial cells.

Primary Target: The Cytoplasmic Membrane

The principal mechanism of action is the disruption of the microbial cytoplasmic membrane.[1][2] This process can be described in a multi-step model:

-

Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium head of this compound is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1][3][4]

-

Hydrophobic Interaction and Penetration: Following initial binding, the long (dodecyl) hydrophobic alkyl chain penetrates and embeds itself into the lipid bilayer of the cell membrane.[1][5]

-

Membrane Disruption: The insertion of the alkyl chain disrupts the highly ordered structure of the lipid bilayer. This perturbation leads to a loss of membrane fluidity, increased permeability, and the formation of pores or gaps.[2][6][7]

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions (K+), inorganic phosphate, nucleotides, and amino acids.[1][8]

-

Cell Lysis and Death: The extensive loss of cellular contents and the inability to maintain osmotic balance and a proton motive force ultimately lead to cell lysis and death.[1]

Secondary Mechanisms: Enzyme Inhibition

In addition to membrane disruption, once the cell's permeability is compromised, this compound can enter the cytoplasm and interfere with crucial metabolic functions. It is believed to cause the denaturation of proteins and the inhibition of essential enzymes, including those involved in respiration and metabolic activities, further contributing to its bactericidal effect.[1][8][9] The surfactant properties of the molecule can disrupt the tertiary structures of enzymes, leading to their inactivation.[9]

Visualization of the Antimicrobial Action Pathway

The logical sequence of events describing the primary mechanism of action of this compound on a microbial cell membrane is depicted below.

Caption: Logical flow of this compound's membrane disruption mechanism.

Quantitative Antimicrobial Efficacy

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize available data for this compound and the closely related benzalkonium chloride (BAC), which serves as a proxy for understanding its general spectrum of activity.

Table 1: Efficacy of this compound

This table presents MIC and MBC data for this compound against common buccopharyngeal pathogens.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) for 2 min exposure |

| Staphylococcus aureus | ATCC 25923 | 2 | >MIC |

| Streptococcus pyogenes | Clinical Isolate | 5 | >MIC |

| Streptococcus pneumoniae | Clinical Isolate | 4 | >MIC |

| Klebsiella pneumoniae | ATCC 13883 | 48 | 100 (10 min) |

| Haemophilus influenzae | Clinical Isolate | 16 | >MIC |

| Candida albicans | ATCC 10231 | 8 | >MIC |

| (Data sourced from Pitten et al., as cited in reference[10]) |

Table 2: Comparative Efficacy of Benzalkonium Chloride (BAC)

This table provides a broader perspective on the efficacy of QACs against various pathogens, using BAC as a representative compound.

| Microorganism | MIC Range (mg/L or µg/mL) | Reference(s) |

| Listeria monocytogenes | 10 - 30 | [11] |

| Staphylococcus aureus | 5 - 10 | [11] |

| Escherichia coli | 40 - 92 | [11][12] |

| Pseudomonas aeruginosa | up to 1,600 | [11] |

| Bacillus cereus | 140 | [12] |

| (Note: 1 mg/L = 1 µg/mL) |

Key Experimental Protocols

The determination of MIC and MBC values is fundamental to assessing the antimicrobial potency of compounds like this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of a soluble antimicrobial agent against a bacterial strain.

1. Preparation of Materials:

- Antimicrobial Agent: Prepare a sterile stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent or broth.

- Growth Medium: Use a suitable sterile liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

- Inoculum: Prepare a standardized bacterial or fungal suspension. Culture the microorganism overnight, then dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

- Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

- Serial Dilution: Dispense 50 µL of sterile broth into wells 2 through 12 of a microtiter plate row. Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

- Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL. Well 12 receives 50 µL of sterile broth instead of inoculum to serve as a sterility control.

- Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours under ambient atmospheric conditions.

3. Interpretation of Results:

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC test.

1. Subculturing:

- Following the MIC reading, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).

- Spot-plate this aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any antimicrobial agent.

2. Incubation:

- Incubate the agar plate at 35-37°C for 18-24 hours.

3. Interpretation of Results:

- The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Visualization of Experimental Workflow

The workflow for determining MIC and MBC provides a standardized approach to quantifying antimicrobial efficacy.

Caption: Standard experimental workflow for MIC and MBC determination.

Conclusion

The antimicrobial action of this compound is a rapid, potent, and multi-faceted process primarily driven by its cationic surfactant properties. The electrostatic and hydrophobic interactions with the microbial cytoplasmic membrane lead to its catastrophic failure, which is the main bactericidal and fungicidal mechanism. This is often supplemented by the secondary inhibition of intracellular enzymes. The quantitative data underscores its effectiveness against a wide range of pathogens relevant in clinical and hygiene settings. The standardized protocols provided herein offer a framework for the continued evaluation and development of this and similar antimicrobial compounds.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The anti-MMP activity of benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of this compound on selected buccopharyngeal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idosi.org [idosi.org]

A Technical Guide to the Early Research and Discovery of Benzalkonium Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The query specified "benzoxonium chloride." However, this compound is not prominently featured in scientific literature. The following guide is based on the assumption that the intended subject was benzalkonium chloride (BAC) , a historically significant and structurally related quaternary ammonium antiseptic whose discovery aligns with the implied timeframe of early antimicrobial research.

Introduction and Early Discovery

Benzalkonium chloride (BAC), an organic salt classified as a quaternary ammonium compound, emerged as a significant antimicrobial agent in the early 20th century. Its discovery is credited to the German pathologist and bacteriologist Gerhard Domagk, who first reported on its disinfectant properties in a 1935 paper titled 'A new class of disinfection material'.[1] This discovery marked the introduction of a new category of cationic surface-active agents for disinfection. Following its initial discovery, the first commercial product containing benzalkonium chloride was registered with the U.S. Environmental Protection Agency (EPA) in 1947.[2][3]

BAC is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides. The alkyl groups are typically even-numbered chains of varying lengths, most commonly C12, C14, and C16.[3][4][5] The antimicrobial potency and spectrum of a specific BAC mixture are influenced by the respective proportions of these alkyl chains.[2][4]

Chemical Synthesis

The synthesis of benzalkonium chloride is typically achieved via the Menshutkin reaction . This reaction involves the quaternization of a tertiary amine with an alkyl halide. In the case of BAC, an N,N-dimethylalkylamine is reacted with benzyl chloride. The polar aprotic solvent acetonitrile is often used as the reaction medium, allowing the synthesis to proceed at room temperature with a good yield.[6]

General Protocol for N-alkylation (Menshutkin Reaction): [6]

-

Reactant Preparation: An N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine) is dissolved in a suitable polar aprotic solvent, such as acetonitrile.

-

Addition of Alkylating Agent: An equimolar amount of benzyl chloride is added to the solution.

-

Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude product is washed with a non-polar solvent like diethyl ether to remove unreacted starting materials and then purified by recrystallization, often from a solvent mixture such as acetone/acetonitrile.

Caption: General workflow for the synthesis of Benzalkonium Chloride.

Mechanism of Antimicrobial Action

Benzalkonium chloride's antimicrobial efficacy stems from its nature as a cationic surfactant.[7] The primary mode of action is the disruption of the microbial cell membrane.[8][9][10]

-

Adsorption and Binding: The positively charged cationic head of the BAC molecule electrostatically binds to the negatively charged components (phospholipids, proteins) of the microbial cell membrane.[8]

-

Membrane Disruption: The lipophilic alkyl tail embeds itself into the hydrophobic lipid bilayer of the membrane.[2][8] This insertion disrupts the membrane's structural integrity, leading to disorganization and increased permeability.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., potassium), nucleotides, and enzymes, ultimately resulting in cell death.[8][11]

-

Enzyme Inhibition: For BAC molecules that enter the cell, they can further cause damage by denaturing essential proteins and inhibiting enzyme activity.[8]

Caption: Signaling pathway for the antimicrobial action of BAC.

Antimicrobial Spectrum and Efficacy

Early research established that BAC possesses a broad spectrum of antimicrobial activity, effective against a wide range of bacteria, fungi, and enveloped viruses.[2][11][12]

-

Bacteria: It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[11]

-

Fungi: The C12-homolog is noted to be particularly effective against fungi and molds.[4][5]

-

Spores: Bacterial spores are considered resistant to BAC action.[11]

The efficacy is dependent on the alkyl chain length, with different lengths showing optimal activity against different classes of microorganisms.[4]

Early antimicrobial efficacy testing relied on methods to determine the concentration of the agent required to inhibit growth or kill the microorganism.

Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Dilution Method): [13]

-

Prepare Stock Solution: A stock solution of benzalkonium chloride is prepared in a suitable solvent.

-

Serial Dilutions: A series of twofold dilutions of the BAC stock solution are prepared in sterile test tubes containing a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

-

Controls: A positive control tube (broth + inoculum, no BAC) and a negative control tube (broth only) are included.

-

Incubation: All tubes are incubated under optimal conditions for the test organism (e.g., 24 hours at 37°C).

-

Observation: The MIC is determined as the lowest concentration of BAC at which there is no visible growth (turbidity) of the microorganism.

Quantitative Data on Antimicrobial Activity

| Microorganism | Type | MIC Range / Value | Reference |

| Streptococcus agalactiae | Gram-positive | MIC₉₀ = 3.12 mg/L | [13] |

| Pseudomonas aeruginosa | Gram-negative | 0.002% - 0.047% | [14] |

| Escherichia coli | Gram-negative | Mean MIC = 5 µg/mL | [15] |

| Staphylococcus aureus | Gram-positive | Mean MIC = 10 µg/mL | [15] |

| Acinetobacter baumannii | Gram-negative | Mean MIC = 26.66 µg/mL | [15] |

Note: MIC values can vary significantly based on the specific strain, testing methodology, and the exact composition of the BAC mixture used.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzalkonium Chloride: A Comprehensive Overview_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

- 7. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 9. Articles [globalrx.com]

- 10. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. asianmedjam.com [asianmedjam.com]

- 15. brieflands.com [brieflands.com]

physical and chemical characteristics of benzoxonium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxonium chloride, with the chemical name N-benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride, is a quaternary ammonium compound known for its antiseptic properties. It is utilized in various pharmaceutical preparations for its activity against a range of microorganisms. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, its synthesis, mechanism of action, and analytical methodologies, consolidating available scientific data for researchers and professionals in drug development.

Physical and Chemical Characteristics

While extensive experimental data for this compound is not widely consolidated, information can be drawn from studies on its analogues and from publicly available databases. The key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound and its Analogues

| Property | Value | Source/Reference |

| Chemical Name | N-benzyl-N-dodecyl-N,N-bis(2-hydroxyethyl)ammonium chloride | [1] |

| Synonyms | Benzyldodecylbis(2-hydroxyethyl)ammonium chloride, Absonal, Bradophen, Orofar | [1] |

| CAS Number | 19379-90-9 | [1] |

| Molecular Formula | C23H42ClNO2 | [1] |

| Molecular Weight | 400.04 g/mol | [1][2] |

| Melting Point | 121.6–121.9 °C (for C16 analogue); 124.2–124.7 °C (for C18 analogue) | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available (predicted to have low water solubility) | |

| pKa | Data not available |

Synthesis of this compound Analogues

A general method for the synthesis of benzoxonium-like salts involves the quaternization of a tertiary amine with an alkyl halide. A study detailing the synthesis of a series of N-benzyl-N,N-bis(2-hydroxyethyl)alkylaminium chlorides (C10-C18) provides a representative protocol.[3]

Experimental Protocol: Synthesis of Benzoxonium-like Salts

Materials:

-

N-benzyl-N,N-bis(2-hydroxyethyl)amine

-

Corresponding alkyl bromide (e.g., 1-bromododecane for the C12 analogue)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

A solution of N-benzyl-N,N-bis(2-hydroxyethyl)amine (1 equivalent) in acetonitrile is prepared.

-

The corresponding alkyl bromide (1 equivalent) is added to the solution.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude product is washed with diethyl ether to remove any unreacted starting materials.

-

The purified product is dried under vacuum.

Characterization: The structure and purity of the synthesized compounds can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[3]

Antimicrobial Activity and Mechanism of Action

This compound, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[4][5][6][7]

General Mechanism of Action

The cationic head of the this compound molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. The long hydrophobic alkyl chain then penetrates and disrupts the lipid bilayer. This leads to increased membrane permeability, leakage of essential intracellular components like ions and nucleic acids, and ultimately, cell lysis and death.[4][5]

While this general mechanism is well-understood for quaternary ammonium compounds, specific signaling pathways within the microbial cell that are affected by this compound have not been extensively elucidated in the available literature.

Antimicrobial Spectrum

Studies on this compound and its analogues have demonstrated activity against a range of buccopharyngeal pathogens. Minimal Inhibitory Concentrations (MICs) have been determined for various microorganisms. For instance, MICs for Gram-positive bacteria have been reported in the range of 2-5 µg/mL, for Gram-negative organisms between 16 and 48 µg/mL, and for Candida albicans between 6-8 µg/mL.[8]

Analytical Methodologies

The quantification and characterization of this compound and its analogues are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Table 2: Representative HPLC Conditions for Analysis of Quaternary Ammonium Compounds

| Parameter | Condition |

| Column | C18 or Cyano (CN) column |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or acetate) |

| Detection | UV at approximately 210-215 nm |

| Flow Rate | Typically 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

A detailed protocol for the HPLC analysis of benzalkonium chloride in ophthalmic solutions, which could serve as a starting point for method development for this compound, is described in the Journal of Applied Pharmaceutical Science.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and its analogues.

¹H-NMR Spectral Data for Benzoxonium-like Salts (C16 and C18 analogues): [3]

-

Aromatic protons: δ 7.40–7.63 ppm (m)

-

-CH₂- (benzyl): δ 4.86–4.87 ppm (s)

-

-CH₂- (hydroxyethyl): δ 3.55–3.69 and 4.14–4.28 ppm (m)

-

-OH (hydroxyethyl): δ 5.72–5.73 ppm (t)

-

Alkyl chain protons: δ 0.87–1.90 ppm (m)

¹³C-NMR Spectral Data for Benzoxonium-like Salts (C16 and C18 analogues): [3]

-

Aromatic carbons: δ 127.28–133.22 ppm

-

-CH₂- (benzyl): δ 64.40–64.43 ppm

-

-CH₂- (hydroxyethyl): δ 55.87–55.89 and 59.61–59.65 ppm

-

Alkyl chain carbons: δ 14.08–31.92 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition confirmation.[3]

Stability and Degradation

Forced degradation studies are critical to understanding the stability of a drug substance under various stress conditions. While specific forced degradation studies for this compound are not detailed in the reviewed literature, protocols for the related benzalkonium chloride can be adapted. These studies typically involve exposing the compound to acidic, alkaline, oxidative, thermal, and photolytic stress.[9]

Visualizations

Logical Relationship of Quaternary Ammonium Compound Action

Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

Experimental Workflow for Synthesis and Characterization

References

- 1. This compound | C23H42ClNO2 | CID 29563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. n-Benzyl-n-dodecyl-n-bis(2-hydroxyethyl)ammonium chloride | C23H42ClNO2 | CID 19606657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 5. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. In vitro activity of this compound on selected buccopharyngeal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Benzoxonium Chloride: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of benzoxonium chloride, a quaternary ammonium compound with antiseptic properties. Due to a lack of available experimental data on the solubility of this compound in various solvents, this document presents predicted solubility information and leverages data from structurally analogous quaternary ammonium compounds, namely benzalkonium chloride and benzethonium chloride, to infer its likely solubility profile. This guide also details standard experimental protocols for solubility determination, including the isothermal shake-flask method and potentiometric titration, to aid researchers in future laboratory investigations.

Introduction

This compound, with the chemical formula C23H42ClNO2, is a quaternary ammonium salt utilized for its antimicrobial properties. A thorough understanding of its solubility in different solvent systems is critical for its formulation, delivery, and efficacy in various pharmaceutical and research applications. This document aims to provide a detailed technical resource on the solubility of this compound. However, a comprehensive search of scientific literature and chemical databases reveals a significant gap in experimentally determined solubility data for this specific compound.

Therefore, this guide will present the available predicted aqueous solubility for this compound and provide a comparative analysis of the experimentally determined solubility of two structurally similar and widely studied quaternary ammonium compounds: benzalkonium chloride and benzethonium chloride. This analogous data will serve as a valuable reference point for researchers and formulation scientists. Furthermore, detailed methodologies for key solubility determination techniques are provided to facilitate the generation of experimental data for this compound.

Predicted Solubility of this compound

Computational models can provide estimations of a compound's physicochemical properties. For this compound, a predicted water solubility value has been reported.

Table 1: Predicted Aqueous Solubility of this compound

| Property | Predicted Value | Source |

| Water Solubility | 0.000115 mg/mL | ALOGPS [1] |

Note: This value is computationally predicted and has not been experimentally verified.

Solubility of Structurally Analogous Compounds

To provide a practical framework for understanding the potential solubility of this compound, this section details the known solubility of benzalkonium chloride and benzethonium chloride in a range of solvents. These compounds share the core structural feature of a quaternary ammonium chloride, which governs many of their physicochemical properties.

Benzalkonium Chloride

Benzalkonium chloride is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. It is widely used as a preservative and antiseptic.

Table 2: Solubility of Benzalkonium Chloride in Various Solvents

| Solvent | Solubility Description | Quantitative Data (if available) | Reference(s) |

| Water | Very soluble | - | [2][3] |

| Ethanol | Readily soluble | - | [3] |

| Acetone | Readily soluble | - | [3] |

| Benzene | Slightly soluble | 1 g in 6 mL | [4] |

| Ether | Almost insoluble | 1 g in 100 mL | [4] |

Benzethonium Chloride

Benzethonium chloride is another quaternary ammonium compound with a defined chemical structure, making its solubility data particularly useful for comparison. A recent study provided detailed experimental mole-fraction solubilities at various temperatures.

Table 3: Experimental Mole-Fraction Solubility (x) of Benzethonium Chloride in Pure Solvents at Different Temperatures

| Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | Reference |

| Methanol | 0.2811 | 0.3095 | 0.3404 | 0.3741 | 0.4109 | [5] |

| Ethanol | 0.1782 | 0.1998 | 0.2236 | 0.2499 | 0.2789 | [5] |

| 1-Propanol | 0.1301 | 0.1488 | 0.1698 | 0.1933 | 0.2195 | [5] |

| 2-Propanol | 0.0531 | 0.0645 | 0.0778 | 0.0933 | 0.1114 | [5] |

| 1-Butanol | 0.1011 | 0.1178 | 0.1367 | 0.1581 | 0.1822 | [5] |

| Water | 0.0008 | 0.0011 | 0.0014 | 0.0018 | 0.0022 | [5] |

| Dimethylformamide (DMF) | 0.0911 | 0.1077 | 0.1262 | 0.1471 | 0.1706 | [5] |

| Dimethyl sulfoxide (DMSO) | 0.0381 | 0.0469 | 0.0573 | 0.0696 | 0.0841 | [5] |

| Acetic Acid | 0.2131 | 0.2378 | 0.2649 | 0.2947 | 0.3274 | [5] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable techniques for determining the solubility of quaternary ammonium compounds like this compound.

Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6] It involves saturating a solvent with a solute at a constant temperature.

Protocol:

-

Preparation: An excess amount of the solid compound (e.g., this compound) is added to a known volume of the solvent in a sealed, airtight flask. The use of an excess of the solid is crucial to ensure that equilibrium is reached.

-

Equilibration: The flask is placed in a thermostatically controlled shaker or water bath to maintain a constant temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that the dissolution equilibrium is achieved.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed for a sufficient time to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase, usually by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique. For quaternary ammonium compounds, methods like High-Performance Liquid Chromatography (HPLC) with UV detection or a specific titration method can be employed.

-

Replication: The experiment should be performed in replicate to ensure the precision and reliability of the results.

Caption: Isothermal Shake-Flask Method Workflow.

Potentiometric Titration

Potentiometric titration is a valuable method for determining the concentration of ionic surfactants, including quaternary ammonium compounds, in a solution. This technique can be adapted to measure solubility.

Protocol:

-

Titrant and Electrode Selection: For a cationic surfactant like this compound, an anionic surfactant such as sodium lauryl sulfate is used as the titrant.[7] A surfactant-sensitive ion-selective electrode (ISE) is required as the indicator electrode, along with a suitable reference electrode.[8]

-

Sample Preparation: A saturated solution of this compound is prepared using the shake-flask method (steps 1-3 above). A known volume of the clear, saturated supernatant is taken for titration.

-

Titration Procedure: The sample solution is placed in a beaker with the electrodes and a magnetic stirrer. The titrant is added incrementally from a burette. The potential difference between the electrodes is recorded after each addition.

-

Endpoint Determination: The endpoint of the titration is the point of maximum potential change, which corresponds to the complete precipitation of the this compound by the anionic titrant. This can be determined from the first or second derivative of the titration curve.

-

Calculation: The concentration of this compound in the saturated solution is calculated from the volume of titrant used to reach the endpoint and the known concentration of the titrant solution.

Discussion and Logical Relationships

The solubility of quaternary ammonium compounds is governed by the interplay of their charged hydrophilic "head" and their lipophilic "tail."

-

Polar Solvents: The cationic quaternary ammonium group promotes solubility in polar solvents like water, alcohols, and DMF through ion-dipole interactions. However, the presence of a long alkyl chain (the lipophilic tail) can limit this solubility. As seen with benzethonium chloride, solubility in water is relatively low.

-

Non-Polar Solvents: The long alkyl chain and the benzyl group contribute to solubility in less polar organic solvents. However, the ionic head group hinders solubility in very non-polar solvents like ether.

-

Alcohols: Solvents like ethanol and methanol, which have both polar hydroxyl groups and non-polar alkyl chains, are generally good solvents for these compounds, as they can interact favorably with both the hydrophilic and lipophilic parts of the molecule. This is reflected in the high solubility of benzethonium chloride in various alcohols.

Based on its structure (a dodecyl chain, a benzyl group, and two hydroxyethyl groups attached to the quaternary nitrogen), this compound is expected to exhibit solubility trends similar to those of benzalkonium and benzethonium chlorides. It is likely to be soluble in alcohols and polar aprotic solvents, and have limited solubility in water and non-polar solvents.

Caption: this compound Solubility Relationships.

Conclusion

While experimental data on the solubility of this compound remains elusive, this technical guide provides a robust framework for researchers and drug development professionals. The predicted aqueous solubility, coupled with extensive experimental data for the analogous compounds benzalkonium chloride and benzethonium chloride, offers valuable insights into its likely behavior in various solvent systems. The detailed experimental protocols for the isothermal shake-flask method and potentiometric titration provide the necessary tools for generating the much-needed empirical data. Future research should focus on the experimental determination of this compound's solubility to provide a more complete understanding of its physicochemical properties and to aid in its effective formulation and application.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. phexcom.com [phexcom.com]

- 3. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 4. Benzalkonium Chloride | C22H40ClN | CID 3014024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Direct Potentiometric Study of Cationic and Nonionic Surfactants in Disinfectants and Personal Care Products by New Surfactant Sensor Based on 1,3-Dihexadecyl−1H-benzo[d]imidazol−3-ium - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Data of Benzalkonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Important Note to the Reader: The initial request specified spectroscopic data for "benzoxonium chloride." However, an extensive search of scientific literature and chemical databases yielded minimal to no specific spectroscopic information for a compound with this name. It is highly probable that this is a reference to the far more common and structurally related antiseptic agent, benzalkonium chloride (BAC) . This guide will, therefore, provide a detailed overview of the spectroscopic data (NMR, IR, MS) for benzalkonium chloride, a quaternary ammonium compound widely used in pharmaceutical and industrial applications.

Introduction to Benzalkonium Chloride

Benzalkonium chloride (BAC) is not a single chemical entity but a mixture of alkylbenzyldimethylammonium chlorides. The alkyl chains typically vary in length, with the C12 and C14 homologs being the most common in pharmaceutical-grade BAC due to their high bactericidal activity.[1] This mixture of long-chain homologs is crucial to its broad-spectrum antimicrobial efficacy. The cationic nature of the quaternary ammonium group is fundamental to its mechanism of action, which involves the disruption of microbial cell membranes.[2][3]

Mass Spectrometry (MS) Data

Mass spectrometry is a key analytical technique for identifying and quantifying the different homologs present in a benzalkonium chloride sample.

Table 1: Key Mass Spectrometry Data for Common Benzalkonium Chloride Homologs

| Homolog | Molecular Formula of Cation | m/z of Intact Cation [M-Cl]+ | Key Fragment Ion (from loss of toluene) |

| C12-BAC | C21H38N+ | 304 | 212 |

| C14-BAC | C23H42N+ | 332 | 240 |

| C16-BAC | C25H46N+ | 360 | 268 |

Data sourced from multiple references providing mass spectrometry analysis of benzalkonium chloride.[4][5][6]

Experimental Protocol: Mass Spectrometry

A common method for the analysis of benzalkonium chloride is Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is frequently used.[7][8]

-

Sample Preparation : Samples containing benzalkonium chloride are often diluted with a suitable solvent mixture, such as acetonitrile and water.[6] For complex matrices, a solid-phase extraction (SPE) with a weak cation-exchange cartridge may be employed.[7]

-

Chromatographic Separation : A reversed-phase column (e.g., C8 or C18) or a mixed-mode column can be used for the separation of the different BAC homologs.[7][9] The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer like ammonium formate.[9]

-

Mass Spectrometry Parameters : The mass spectrometer is operated in positive ion mode. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton NMR (¹H NMR) is a powerful tool for the structural elucidation and quantification of benzalkonium chloride.

Table 2: ¹H NMR Spectroscopy Data for Benzalkonium Chloride in D₂O

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic Protons | ~7.5 - 8.0 |

| Benzylic Protons (-CH₂-) | ~4.5 |

| N-Methyl Protons (-N(CH₃)₂) | ~3.1 |

| Methylene Protons adjacent to Nitrogen (-N-CH₂-Alkyl) | ~3.3 |

| Alkyl Chain Methylene Protons (-(CH₂)n-) | ~1.2 - 1.7 |

| Terminal Methyl Proton of Alkyl Chain (-CH₃) | ~0.9 |

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific homolog distribution.[10][11][12]

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) is typically used for analysis.[11][13]

-

Sample Preparation : A known amount of the benzalkonium chloride sample is dissolved in a deuterated solvent, commonly deuterium oxide (D₂O), and placed in an NMR tube.[10][13] For quantitative NMR (qNMR), a coaxial insert containing a reference standard (e.g., dimethylsulfone in D₂O) can be used.[13][14]

-

Data Acquisition : A standard single-pulse proton NMR experiment is performed. For samples in water, techniques like presaturation can be used to suppress the water signal, although some methods are designed to work without water suppression.[11][13]

-

Data Processing : The raw Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The signals are then integrated for quantitative analysis.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in the benzalkonium chloride molecule.

Table 3: Key IR Absorption Bands for Benzalkonium Chloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3030 | C-H stretch | Aromatic Ring |

| ~2925 and ~2855 | C-H stretch | Alkyl Chains (asymmetric and symmetric) |

| ~1600 and ~1480 | C=C stretch | Aromatic Ring |

| ~1465 | C-H bend | Methylene groups (-CH₂-) |

| ~740 and ~700 | C-H out-of-plane bend | Monosubstituted Benzene Ring |

Note: The IR spectrum of benzalkonium chloride is often complex due to the mixture of homologs and the presence of various C-H bonds.[15][16][17]

Experimental Protocol: IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Sample Preparation : For liquid samples, a small drop can be placed directly on the ATR crystal. For solid samples, they can be analyzed directly or prepared as a KBr (potassium bromide) disk.[18]

-

Data Acquisition : The spectrum is typically recorded in the mid-IR range (e.g., 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is often baseline-corrected.

Visualizations

Mechanism of Action

Benzalkonium chloride's primary antimicrobial action is the disruption of the microbial cell membrane.[2][3][19] The cationic headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, while the hydrophobic alkyl tail inserts into the lipid bilayer, leading to a loss of membrane integrity and cell lysis.

Caption: Mechanism of action of benzalkonium chloride on a bacterial cell.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a benzalkonium chloride sample.

Caption: General workflow for the spectroscopic analysis of benzalkonium chloride.

References

- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 3. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

- 9. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. dst.defence.gov.au [dst.defence.gov.au]

- 14. [PDF] Determination of Benzalkonium Chloride in Commercial Disinfectant Formulations by Quantitative NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 15. Benzalkonium Chloride (63449-41-2)FT-IR [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Benzoxonium Chloride (CAS Number: 19379-90-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxonium chloride, identified by the CAS number 19379-90-9, is a quaternary ammonium compound with established antimicrobial properties.[1][2] As a specific chemical entity, N-Benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride, it is a distinct molecule within the broader class of benzalkonium chlorides. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical and physical properties, antimicrobial activity, mechanism of action, and toxicological profile. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a cationic surfactant.[2] A summary of its key chemical and physical properties is presented in Table 1. It typically appears as a white to off-white solid or crystalline powder and is soluble in water and various organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 19379-90-9 | [3] |

| IUPAC Name | N-Benzyl-N,N-bis(2-hydroxyethyl)dodecan-1-aminium chloride | [3] |

| Molecular Formula | C23H42ClNO2 | [1] |

| Molecular Weight | 400.04 g/mol | [1] |

| Appearance | White to off-white solid or crystalline powder | [2] |

| Melting Point | 107-109 °C | [1] |

| Water Solubility | Soluble (Qualitative) | [2] |

| Organic Solvent Solubility | Soluble in various organic solvents | [2] |

| pKa (Strongest Acidic) | 13.67 (Predicted) | [4] |

| logP | 1.25 (Predicted) | [4] |

Antimicrobial Activity and Spectrum

This compound exhibits a broad spectrum of antimicrobial activity, encompassing bacteria and fungi. It is effective against organisms responsible for buccopharyngeal infections.[5]

Antibacterial and Antifungal Spectrum

A key study by Cortat et al. (1987) provides specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a range of pathogens. The results demonstrate potent activity against Gram-positive bacteria and Candida albicans, with higher concentrations required for Gram-negative organisms.[5]

Table 2: Minimum Inhibitory and Bactericidal Concentrations of this compound

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Gram-positive Bacteria | ||

| Staphylococcus aureus | 2 - 5 | Slightly higher than MIC |

| Streptococcus pyogenes | 2 - 5 | Slightly higher than MIC |

| Streptococcus pneumoniae | 2 - 5 | Slightly higher than MIC |

| Gram-negative Bacteria | ||

| Haemophilus influenzae | 16 - 48 | Slightly higher than MIC |

| Klebsiella pneumoniae | 16 - 48 | 100 (at 10 min exposure) |

| Fungi | ||

| Candida albicans | 6 - 8 | Slightly higher than MIC |

| (Source: Cortat et al., 1987)[5] |

Antiviral Activity

While specific studies on the antiviral activity of this compound are limited, research on the broader class of benzalkonium chlorides indicates efficacy against enveloped viruses such as influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).[6][7] The mechanism is believed to involve the disruption of the viral lipid envelope. Non-enveloped viruses are generally more resistant.[6]

Mechanism of Action

The primary mechanism of action of this compound, like other quaternary ammonium compounds, is the disruption of microbial cell membranes.[2] The cationic headgroup of the molecule interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

Caption: Mechanism of action of this compound on microbial cell membranes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. A general workflow is outlined below.

Caption: General workflow for MIC determination by broth microdilution.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

Caption: General workflow for an MTT cytotoxicity assay.

Pharmacokinetics and Toxicology

Data on the pharmacokinetics of this compound are limited. As a quaternary ammonium compound, it is expected to have low oral bioavailability.

Acute Toxicity

The acute toxicity of this compound has been determined in animal models.

Table 3: Acute Toxicity of this compound

| Species | Route | LD50 | Reference(s) |

| Rat | Oral | 750 mg/kg | [1] |

For the broader category of benzalkonium halides, the acute oral LD50 in rats ranges from 240–795 mg/kg, and the dermal LD50 in rats is between 930–2848 mg/kg.[8]

Skin and Eye Irritation

Benzalkonium halides are known to be corrosive to the skin and can cause serious eye damage.[8]

Genotoxicity and Carcinogenicity

Studies on the broader class of benzalkonium chlorides have generally concluded that they are not genotoxic or carcinogenic.[8][9] A study using a Comet assay on 3D cultured HepG2 cells found that benzalkonium chloride did not induce gene damage.[10]

Conclusion

This compound (CAS 19379-90-9) is a quaternary ammonium compound with documented in vitro efficacy against a range of bacteria and fungi. Its mechanism of action is consistent with that of other cationic surfactants, involving the disruption of microbial cell membranes. While toxicological data specific to this compound are limited, the broader class of benzalkonium halides has undergone more extensive evaluation. Further research is warranted to fully characterize the physicochemical, antimicrobial, pharmacokinetic, and toxicological properties of this specific compound to support its potential applications in drug development and other scientific fields.

References

- 1. This compound CAS#: 19379-90-9 [m.chemicalbook.com]

- 2. CAS 19379-90-9: this compound | CymitQuimica [cymitquimica.com]

- 3. An approach of the in vivo antibacterial activity of this compound and comparison with other buccopharyngeal disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vitro activity of this compound on selected buccopharyngeal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Toxicology and Safety Profile of Benzoxonium Chloride: A Technical Guide

Disclaimer: Publicly available in vitro toxicology and safety data for benzoxonium chloride is limited. This document provides a detailed overview of the in vitro toxicology of the closely related and structurally similar quaternary ammonium compound, benzalkonium chloride (BAC), as a surrogate. The findings presented for BAC should be considered as indicative and not directly transferable to this compound without specific experimental validation.

Introduction

This compound is a quaternary ammonium compound with antiseptic properties. A comprehensive understanding of its in vitro toxicology and safety profile is crucial for its application in pharmaceutical and consumer products. This guide summarizes the available data on the in vitro effects of the related compound, benzalkonium chloride, focusing on its cytotoxicity, genotoxicity, and mechanisms of action. This information provides a foundational understanding for researchers, scientists, and drug development professionals.

Mechanism of Action

Benzalkonium chloride, as a cationic surfactant, primarily exerts its antimicrobial and cytotoxic effects through the disruption of cell membranes.[1][2][3][4] Its amphiphilic nature allows it to intercalate into the lipid bilayer of cell membranes.[1] This leads to a loss of membrane integrity, increased permeability, and leakage of essential cellular components, ultimately resulting in cell death.[1][2]

Beyond membrane disruption, BAC can also interfere with cellular metabolism by inhibiting enzyme activity and denaturing proteins.[1]

Figure 1: Proposed mechanism of action for benzalkonium chloride leading to cell death.

Cytotoxicity Data

Benzalkonium chloride has been shown to be cytotoxic to a variety of cell lines in a dose- and time-dependent manner. The following tables summarize key quantitative data from in vitro cytotoxicity studies.

Table 1: Cytotoxicity of Benzalkonium Chloride in Ocular Cell Lines

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| Human Corneal Epithelial Cells | 0.1% | 10 minutes | Immediate cell lysis | [5] |

| Human Corneal Epithelial Cells | 0.01% | 24 hours | Cell death | [5] |

| Chang Conjunctival Cells | 0.1% - 0.05% | 10 minutes | Immediate cell lysis | [6] |

| Chang Conjunctival Cells | 0.01% | 24 hours | 100% cell death (apoptosis) | [6] |

| Chang Conjunctival Cells | 0.0001% - 0.005% | 24-72 hours | Dose-dependent growth arrest and apoptosis | [6] |

| IOBA-NHC Conjunctival Cells | 10⁻²% - 10⁻⁵% | 15 minutes | Dose-dependent increase in toxicity | [7] |

Table 2: Cytotoxicity of Benzalkonium Chloride in Respiratory Cell Lines

| Cell Line | Concentration | Exposure Time | Effect | Reference |

| BEAS-2B (Human Bronchial Epithelium) | 0.002% - 0.05% | 2 hours | Dose-dependent DNA damage | [8] |

| BEAS-2B (Human Bronchial Epithelium) | up to 0.01% | 2 hours | Nearly all cells died | [8] |

| A549 (Human Alveolar Epithelium) | 1 - 10 µg/mL | 24 hours | Significant cytotoxicity | [9][10] |

| A549 (Human Alveolar Epithelium) | IC₅₀ = 5.04 µg/mL | 24 hours | 50% inhibition of cell viability | [9] |

| Calu-3 (Human Airway Epithelium) | IC₅₀ = 3.6 - 6.7 mg/mL | Not specified | 50% inhibition of cell viability | [10] |

| H358 (Human Lung Epithelium) | 4 - 40 µg/mL | 24 hours | Predominantly apoptosis | [10] |

Genotoxicity Data

The genotoxicity of benzalkonium chloride has been evaluated in various in vitro assays, with some conflicting results.

Table 3: Genotoxicity of Benzalkonium Chloride in In Vitro Assays

| Assay Type | Cell Line/Organism | Concentration | Result | Reference |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium | 0.001 - 110 µ g/plate | Negative | [11][12] |

| Comet Assay (Single Cell Gel Electrophoresis) | BEAS-2B (Human Bronchial Epithelium) | 0.002% - 0.05% | Positive (Dose-dependent DNA damage) | [8][13] |

| Comet Assay | Primary Rat Hepatocytes | 1.0 mg/L | Positive (Moderate DNA damage) | [11][12] |

| Comet Assay | HepG2 (3D culture) | Not specified | Negative | [14] |

| Chromosome Aberration Test | Syrian Hamster Embryo (SHE) Cells | Not specified | Negative | [15] |

Experimental Protocols

Cell Viability Assay (Trypan Blue Dye Exclusion)

This protocol is based on the methodology described for assessing the cytotoxicity of BAC on BEAS-2B cells.[8]

-

Cell Culture: Human respiratory epithelial BEAS-2B cells are cultured in an appropriate medium and conditions until they reach a suitable confluence.

-

Exposure: The cell cultures are exposed to various concentrations of the test compound (e.g., benzalkonium chloride ranging from 0.002% to 0.05%) for a defined period (e.g., 2 hours). A positive control (e.g., methyl methanesulfonate) and a negative control (e.g., PBS) are included.

-

Cell Harvesting: After exposure, the cells are detached from the culture vessel.

-

Staining: A sample of the cell suspension is mixed with an equal volume of trypan blue dye (e.g., 0.4%).

-

Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

-

Calculation: Cell viability is calculated as the percentage of viable cells relative to the total number of cells.

Figure 2: Experimental workflow for a trypan blue exclusion cell viability assay.

Comet Assay (Single Cell Gel Electrophoresis)

This protocol is based on the methodology used to assess DNA damage in BEAS-2B cells exposed to BAC.[8]

-

Cell Exposure: As described in the cell viability assay protocol.

-

Cell Embedding: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide).

-

Visualization and Analysis: The slides are examined using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

Figure 3: General workflow for the Comet Assay to detect DNA damage.

In Vitro Mammalian Chromosome Aberration Test

This is a general protocol for the in vitro chromosome aberration test.

-

Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are cultured.

-

Exposure: The cells are treated with at least three concentrations of the test substance, both with and without a metabolic activation system (S9 mix), for approximately 1.5 normal cell cycle lengths.

-

Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of cell division.

-

Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining: The chromosomes are stained with a suitable dye (e.g., Giemsa).

-

Microscopic Analysis: The slides are analyzed under a microscope to identify and score structural chromosome aberrations (e.g., breaks, gaps, exchanges).

-

Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to negative and positive controls. A statistically significant, dose-dependent increase in aberrations indicates a positive result.

Figure 4: Workflow for the in vitro mammalian chromosome aberration test.

Conclusion

The in vitro toxicological profile of benzalkonium chloride indicates a primary mechanism of cytotoxicity through cell membrane disruption, leading to dose- and time-dependent cell death in various cell lines. Genotoxicity data is mixed, with some assays indicating DNA damage, while others, such as the Ames test, are negative. The information presented in this guide, while based on the surrogate compound benzalkonium chloride, provides a valuable framework for understanding the potential in vitro toxicology of this compound. Further studies specifically on this compound are necessary to establish its definitive safety profile.

References

- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of benzalkonium chloride on growth and survival of Chang conjunctival cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of pulmonary toxicity of benzalkonium chloride and triethylene glycol mixtures using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical Pharmacokinetics of Benzoxonium Chloride: An In-depth Technical Guide

Disclaimer: As of late 2025, publicly available preclinical pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for benzoxonium chloride is exceedingly scarce. This guide, therefore, leverages available data from preclinical studies on benzalkonium chloride (BAC) , a structurally related quaternary ammonium compound, to provide an illustrative overview of the potential pharmacokinetic profile of this class of molecules. The information presented herein should be interpreted with the understanding that it is based on an analogue compound and may not be directly extrapolated to this compound. Further dedicated preclinical studies on this compound are imperative to ascertain its specific pharmacokinetic characteristics.

Introduction to this compound and Its Preclinical Pharmacokinetic Data Gap

This compound is a quaternary ammonium compound with antiseptic properties. Despite its use in certain topical preparations, a comprehensive understanding of its systemic exposure following administration is lacking in the public domain. Preclinical pharmacokinetic studies are fundamental in drug development to characterize the ADME profile of a new chemical entity, which in turn informs its efficacy and safety. The absence of such data for this compound represents a significant knowledge gap for researchers, scientists, and drug development professionals.

This technical guide aims to bridge this gap by providing a detailed overview of the preclinical pharmacokinetics of the closely related compound, benzalkonium chloride. This information can serve as a valuable reference point for designing future preclinical studies for this compound and for understanding the general behavior of this class of compounds within a biological system.

Absorption

The absorption of benzalkonium chloride appears to be dependent on the route of administration.

Oral Administration: Following oral administration in animal models, benzalkonium chloride is absorbed, leading to systemic exposure. In rats given a 250 mg/kg oral dose, BAC was detected in various tissues, indicating oral bioavailability.[1][2] Another study in mice also demonstrated the absorption and metabolism of BAC after oral exposure.[3]

Dermal Absorption: Dermal absorption of benzalkonium chloride appears to be limited. An in vitro study using human skin showed that the total absorbed dose of benzalkonium chloride from antibacterial handwash formulations was very low, ranging from 0.06% to 0.11% of the applied dose.[4] This suggests that intact skin provides an effective barrier against the dermal uptake of BAC under normal use conditions.[5]

Distribution

Preclinical studies indicate that once absorbed, benzalkonium chloride distributes to various tissues.

Tissue Distribution in Rats: Following both oral and intravenous administration in rats, benzalkonium chloride has been shown to distribute to several organs, including the lungs, liver, kidneys, spleen, and heart.[6][7] Notably, the lungs and kidneys have been identified as potential reservoirs for benzalkonium chloride, exhibiting higher concentrations compared to blood or liver.[6][8] After a single intravenous dose in rats, the highest accumulation of BAC was observed in the kidneys.[7] Similarly, 24 hours after oral administration, kidney concentrations were significantly higher than in the blood.[7]

Influence of Alkyl Chain Length: The distribution of benzalkonium chloride homologues can be influenced by the length of their alkyl chain. Shorter-chain BACs have been reported to accumulate to a greater extent in the kidneys of rats compared to longer-chain homologues.[7]

Metabolism

The metabolism of benzalkonium chloride has been investigated in in vitro systems, primarily using human liver microsomes.

Primary Metabolic Pathway: The primary metabolic pathway for benzalkonium chloride is oxidation of the alkyl chain, a reaction dependent on NADPH and mediated by cytochrome P450 (CYP) enzymes.[1][9] There is no evidence of N-dealkylation.[1][9]

Metabolites Identified: Major metabolites of the C10-BAC homologue have been identified as ω-hydroxy, (ω-1)-hydroxy, (ω, ω-1)-diol, (ω-1)-ketone, and ω-carboxylic acid derivatives.[1][9]

Metabolic Stability: The metabolic stability of benzalkonium chloride is influenced by its alkyl chain length. Longer chain BACs exhibit greater metabolic stability (longer half-lives) in human liver microsomes compared to shorter chain homologues (C16 > C14 > C12 > C10).[1][9]

Excretion

While comprehensive excretion balance studies are not widely available, existing data suggests that fecal excretion is a significant route of elimination for benzalkonium chloride, even after intravenous administration.[10]

Quantitative Pharmacokinetic Data Summary

The following tables summarize the available quantitative data from preclinical studies on benzalkonium chloride.

Table 1: In Vitro Metabolic Stability of Benzalkonium Chloride Homologues in Human Liver Microsomes

| Homologue | Apparent Half-life (minutes) |

| C10-BAC | ~1 |

| C12-BAC | ~3 |

| C14-BAC | ~6 |

| C16-BAC | ~15 |

| (Data sourced from Seguin et al., 2020)[1] |

Table 2: Tissue Distribution of Benzalkonium Chloride in Rats 24 Hours After Oral Administration (250 mg/kg)

| Tissue | Concentration (µg/g or µg/mL) |

| Kidney | 5.25 |

| Lung | 2.75 |

| Liver | 0.72 |

| Blood | 0.34 |

| (Data sourced from Seguin et al., 2020)[1] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

7.1. In Vitro Metabolic Stability of Benzalkonium Chloride

-

System: Human Liver Microsomes (HLM)

-

Incubation: Individual benzalkonium chloride homologues (C10, C12, C14, C16) at a concentration of 2 µM were incubated with HLM (1 mg/mL).

-

Cofactor: The reaction was initiated by the addition of NADPH. Control incubations were performed in the absence of NADPH to confirm enzyme-dependency.

-

Analysis: The consumption of the parent compound over time was monitored by analytical methods such as LC-MS/MS to determine the apparent half-life.[1]

7.2. Tissue Distribution Study in Rats (Oral Administration)

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single oral dose of benzalkonium chloride (250 mg/kg) was administered.

-

Sample Collection: At 24 hours post-administration, blood and various tissues (kidney, lung, liver) were collected.

-

Sample Preparation: Tissues were homogenized and, along with blood samples, were processed for extraction of benzalkonium chloride.

-

Analysis: The concentration of benzalkonium chloride in the processed samples was quantified using high-performance liquid chromatography (HPLC) with solid-phase extraction.[1][8]

Visualizations

Diagram 1: Proposed Metabolic Pathway of Benzalkonium Chloride

Caption: Proposed CYP-mediated metabolic pathway of benzalkonium chloride.

Diagram 2: Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

Caption: A generalized workflow for a preclinical oral pharmacokinetic study.

Conclusion and Future Directions

The available preclinical data on benzalkonium chloride provides valuable insights into the likely pharmacokinetic behavior of related quaternary ammonium compounds. These studies suggest that while dermal absorption is low, oral absorption can lead to systemic distribution, particularly to the lungs and kidneys. Metabolism is primarily hepatic via CYP-mediated oxidation of the alkyl chain.

Crucially, this guide highlights the urgent need for dedicated preclinical ADME studies on this compound. Such studies are essential to accurately characterize its absorption, distribution, metabolism, and excretion, which will, in turn, enable a comprehensive assessment of its safety and efficacy. Future research should focus on conducting in vivo pharmacokinetic studies in relevant animal models using validated bioanalytical methods to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. Furthermore, in vitro studies using liver microsomes and hepatocytes from different species would elucidate the metabolic pathways and potential for drug-drug interactions.

References

- 1. Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oral exposure to benzalkonium chlorides in male and female mice reveals alteration of the gut microbiome and bile acid profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distribution and disposition of benzalkonium chloride following various routes of administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction and Transport of Benzalkonium Chlorides by the Organic Cation and Multidrug and Toxin Extrusion Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic characteristics and toxic effects of benzalkonium chloride following intravascular and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of Benzalkonium Chlorides by Human Hepatic Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

benzoxonium chloride molecular formula and weight

This document provides a comprehensive technical overview of benzoxonium chloride, a quaternary ammonium compound with significant antiseptic properties. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical characteristics, antimicrobial efficacy, and mechanism of action.

Chemical and Physical Properties

This compound, with the IUPAC name benzyldodecylbis(2-hydroxyethyl)ammonium chloride, is a well-documented antiseptic agent.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H42ClNO2 | [1][2][3][4] |

| Molecular Weight | 400.0 g/mol | [1][2] |

| CAS Number | 19379-90-9 | [1] |

| Appearance | White to off-white solid or crystalline powder | |

| Solubility | Soluble in water and various organic solvents |

Antimicrobial Spectrum and Efficacy